molecular formula C10H15ClN4 B1464514 1-(3-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane CAS No. 1248775-44-1

1-(3-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane

Cat. No.: B1464514
CAS No.: 1248775-44-1
M. Wt: 226.7 g/mol
InChI Key: NVLZDBPPIXXGGC-UHFFFAOYSA-N
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Description

1-(3-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that features a pyrazine ring substituted with a chlorine atom at the 3-position and a diazepane ring with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane typically involves the reaction of 2,3-dichloropyrazine with a suitable diaryl imine followed by hydrolysis . The reaction conditions often include the use of acids such as hydrochloric acid, sulfuric acid, or trifluoroacetic acid in a suitable solvent at an appropriate reaction temperature .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom on the pyrazine ring .

Scientific Research Applications

1-(3-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling .

Comparison with Similar Compounds

Uniqueness: 1-(3-Chloropyrazin-2-yl)-4-methyl-1,4-diazepane is unique due to its specific structural features, including the combination of a pyrazine ring with a diazepane ring. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

1-(3-chloropyrazin-2-yl)-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4/c1-14-5-2-6-15(8-7-14)10-9(11)12-3-4-13-10/h3-4H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLZDBPPIXXGGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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